(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a triazole moiety and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Moiety: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to introduce the triazole ring.
Substitution with the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,4R)-1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-10-18-15(20(2)19-10)9-21-7-13(14(8-21)16(22)23)11-4-3-5-12(17)6-11/h3-6,13-14H,7-9H2,1-2H3,(H,22,23)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWIJPNRSRSUPU-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CN2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=N1)CN2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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